2-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester.
Chlorination: The pyrazole ring can be chlorinated using reagents like thionyl chloride.
Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling with Pyridine: The final step involves coupling the oxadiazole ring with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole ring.
Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Research: Studying its interactions with biological targets.
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole
- 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(3-pyridyl)-1,3,4-oxadiazole
Uniqueness
The unique combination of the pyrazole, pyridine, and oxadiazole rings, along with the specific substitution pattern, may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C12H10ClN5O |
---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-(4-chloro-1-ethylpyrazol-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10ClN5O/c1-2-18-7-8(13)10(17-18)12-16-15-11(19-12)9-5-3-4-6-14-9/h3-7H,2H2,1H3 |
InChI Key |
AYLWQDMHBZMBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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